3-(Methylsulfanylmethyl)cyclobutan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(methylsulfanylmethyl)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-8-4-5-2-6(7)3-5/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXGMXVWSKJFEAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CC(C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanylmethyl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with methylthiomethyl magnesium bromide, followed by hydrolysis. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety, often using continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanylmethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methylsulfanylmethyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions
Major Products Formed
Oxidation: Formation of 3-(Methylsulfanylmethyl)cyclobutanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted cyclobutanols depending on the reagents used
Scientific Research Applications
3-(Methylsulfanylmethyl)cyclobutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methylsulfanylmethyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds, while the methylsulfanylmethyl group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The methylsulfanylmethyl group in the target compound introduces sulfur, increasing molar mass compared to simpler analogs like 3-methylcyclobutan-1-ol.
- Bulkier substituents (e.g., 4-bromophenyl) significantly elevate molar mass and likely enhance lipophilicity, impacting solubility.
- Amino-substituted derivatives (e.g., methylamino, isoxazole-amino) are often synthesized as salts (e.g., hydrochloride) to improve stability.
Biological Activity
3-(Methylsulfanylmethyl)cyclobutan-1-ol is an organosulfur compound characterized by its unique cyclobutane structure, featuring a hydroxyl group and a methylsulfanylmethyl group. This compound has garnered interest in various fields, particularly in biological research due to its potential interactions with biomolecules and therapeutic applications.
- Molecular Formula : C₆H₁₂OS
- Structure : The compound consists of a cyclobutane ring with a hydroxyl (-OH) group and a methylsulfanylmethyl (-S-CH₃) group attached, which contributes to its distinctive chemical properties.
The biological activity of this compound is primarily attributed to:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function.
- Hydrophobic Interactions : The methylsulfanylmethyl group may engage in hydrophobic interactions, affecting the compound's reactivity and biological activity.
Biological Activity
Research into the biological activity of this compound has indicated several potential effects:
Anticancer Potential
The compound may also possess anticancer properties. Organosulfur compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle regulation.
Data Table: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential antimicrobial effects | |
| 3-(Methylsulfanyl)cyclobutan-1-ol | Anticancer properties | |
| 4-Mercapto-4-methylpentan-2-one | Strong odor; flavoring agent |
Case Studies and Research Findings
While specific case studies focused solely on this compound are scarce, related compounds have been investigated for their biological activities. For example:
- Case Study on Organosulfur Compounds : Research has shown that organosulfur compounds can enhance the immune response and exhibit cytotoxic effects against cancer cells. This suggests that this compound may share similar properties.
- Antimicrobial Activity Study : A study exploring the antimicrobial effects of related organosulfur compounds found significant inhibition of bacterial growth, indicating a promising avenue for further investigation into this compound.
Synthesis and Applications
The synthesis of this compound typically involves multi-step processes, including functionalization and cyclization reactions. Its applications extend beyond biological research to include:
- Pharmaceutical Intermediates : Potential use in drug development.
- Flavoring Agents : Due to its organosulfur characteristics, it may be utilized in food chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
